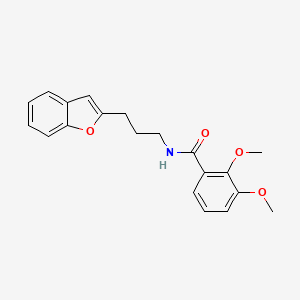

N-(3-(benzofuran-2-yl)propyl)-2,3-dimethoxybenzamide

Description

N-(3-(Benzofuran-2-yl)propyl)-2,3-dimethoxybenzamide is a benzamide derivative characterized by a benzofuran-2-yl moiety attached to a propyl chain, which is further linked to a 2,3-dimethoxy-substituted benzamide core.

Properties

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-23-18-11-5-9-16(19(18)24-2)20(22)21-12-6-8-15-13-14-7-3-4-10-17(14)25-15/h3-5,7,9-11,13H,6,8,12H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZVUSLJVQZALO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCCCC2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)propyl)-2,3-dimethoxybenzamide typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through a free radical cyclization cascade or proton quantum tunneling, which ensures fewer side reactions and high yield.

Attachment of Propyl Chain: The propyl chain is introduced via a Friedel-Crafts alkylation reaction, where benzofuran reacts with a propyl halide in the presence of a Lewis acid catalyst.

Formation of Benzamide: The final step involves the reaction of the intermediate product with 2,3-dimethoxybenzoyl chloride in the presence of a base to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzofuran-2-yl)propyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

Reduction: Hydrogen gas, palladium catalyst, ethanol.

Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products Formed

Oxidation: Oxidized benzofuran derivatives.

Reduction: Reduced benzofuran derivatives.

Substitution: Substituted benzofuran and benzamide derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3-(benzofuran-2-yl)propyl)-2,3-dimethoxybenzamide has been studied for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that benzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines. The structural framework of N-(3-(benzofuran-2-yl)propyl)-2,3-dimethoxybenzamide may enhance its interaction with cellular targets involved in cancer progression .

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against both bacterial and fungal strains. The benzofuran ring system is known for its ability to disrupt microbial membranes or inhibit essential enzymes .

The compound's biological activity may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit enzymes related to inflammation and cancer progression. This suggests that N-(3-(benzofuran-2-yl)propyl)-2,3-dimethoxybenzamide could be evaluated for its enzyme-modulating effects .

- Neuroprotective Effects : Benzofuran derivatives have been investigated for neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Industrial Applications

In addition to medicinal uses, N-(3-(benzofuran-2-yl)propyl)-2,3-dimethoxybenzamide may find applications in the development of new materials:

- Polymer Chemistry : Its unique chemical structure allows it to be used as a monomer or additive in the synthesis of polymers with enhanced thermal or mechanical properties.

Case Studies and Research Findings

To illustrate the potential applications of N-(3-(benzofuran-2-yl)propyl)-2,3-dimethoxybenzamide, several case studies are summarized below:

Mechanism of Action

The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Benzamide Core

The 2,3-dimethoxy substitution pattern is conserved in many analogs (e.g., compounds in –5, 7–12). Key variations include:

- Fluorination : Fluoropropyl or fluorine substituents (e.g., in ) improve metabolic stability and receptor binding kinetics due to fluorine’s electronegativity and small atomic radius .

Table 1: Substituent Impact on Key Properties

Side Chain Modifications

The propyl linker in the target compound is structurally analogous to derivatives in –5 and 11–12 but differs in terminal groups:

- Benzofuran vs. Phthalimide/Dioxolane : The benzofuran group (target compound) replaces phthalimide () or dioxolane () moieties. Phthalimide groups act as protecting amines, while benzofuran may directly engage in receptor binding .

- Heterocyclic Additions : Compounds with imidazole () or thiazole () rings exhibit varied solubility and receptor interactions. Benzofuran’s oxygen atom may form weaker hydrogen bonds compared to thiazole’s sulfur .

Table 2: Side Chain Comparison

Pharmacological and Pharmacokinetic Insights

While direct data for the target compound are unavailable, inferences from analogs suggest:

- Receptor Affinity: Fluorinated benzamides () exhibit nanomolar D2/D3 receptor affinity.

- Metabolic Stability : Benzofuran rings are susceptible to cytochrome P450 oxidation, which may shorten half-life compared to fluorinated derivatives .

Biological Activity

N-(3-(benzofuran-2-yl)propyl)-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on enzyme inhibition, anticancer properties, and other pharmacological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula for N-(3-(benzofuran-2-yl)propyl)-2,3-dimethoxybenzamide can be represented as follows:

- IUPAC Name : N-(3-(benzofuran-2-yl)propyl)-2,3-dimethoxybenzamide

- Molecular Weight : Approximately 305.36 g/mol

Enzyme Inhibition

Research has indicated that compounds similar to N-(3-(benzofuran-2-yl)propyl)-2,3-dimethoxybenzamide exhibit potent inhibitory effects on various enzymes. For instance:

- Monoamine Oxidase (MAO) Inhibition : A related class of benzofuran derivatives has shown promising results as MAO inhibitors, particularly MAO-B. These compounds demonstrated significant binding affinity and selectivity, suggesting a potential therapeutic role in treating depression and neurodegenerative diseases .

Anticancer Properties

The anticancer activity of benzofuran derivatives has been explored extensively. A study highlighted the cytotoxic effects of certain benzofuran-containing compounds against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | A375 (melanoma) | <1 | High |

| Compound B | H460 (lung) | <3 | Moderate |

| Compound C | MRC5 (normal fibroblast) | >10 | Low |

These findings indicate that modifications in the benzofuran structure can enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells .

The biological activity of N-(3-(benzofuran-2-yl)propyl)-2,3-dimethoxybenzamide may involve several mechanisms:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for specific enzymes involved in metabolic pathways.

- DNA Interaction : Some studies suggest that benzofuran derivatives could interact with DNA, leading to cytotoxic effects through the induction of DNA damage .

- Receptor Modulation : Potential interactions with various receptors could lead to modulation of signaling pathways associated with cell proliferation and survival.

Study 1: Antiproliferative Activity

In a recent study examining the antiproliferative effects of benzofuran derivatives, it was found that certain compounds exhibited IC50 values below 1 µM against T. b. brucei, indicating strong antiparasitic activity. The selectivity indices were also favorable when tested against human cell lines .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications in the side chains significantly affected the biological activity of benzofuran derivatives. For example, substituents at specific positions on the benzofuran ring enhanced enzyme inhibition and cytotoxicity .

Q & A

What synthetic strategies are recommended for constructing the benzofuran-propylbenzamide scaffold?

The synthesis of this compound typically involves coupling a benzofuran-propylamine intermediate with a 2,3-dimethoxybenzoyl chloride. Evidence from cascade [3,3]-sigmatropic rearrangements (used in benzofuran derivatives) suggests that NaH in THF or LDA in THF can facilitate key steps like alkylation or amidation . For example, NaH-mediated deprotonation of phenolic intermediates enables nucleophilic substitution or condensation reactions, critical for forming the benzofuran core. Advanced optimization may require inert conditions and stoichiometric control to avoid side reactions like over-alkylation.

How can researchers resolve discrepancies in NMR spectral data for structurally similar analogs?

Conflicting spectral assignments (e.g., overlapping proton signals in aromatic regions) can arise due to conformational flexibility or solvent effects. Orthogonal validation methods are recommended:

- 1D/2D NMR : Use - HSQC and HMBC to correlate protons with adjacent carbons, as demonstrated in the characterization of piperazine-benzamide analogs .

- Crystallography : X-ray diffraction (as in ) provides unambiguous structural confirmation when spectral ambiguity persists .

- Mass spectrometry : High-resolution ESI-MS (e.g., m/z 502.8 [M+H]+ in ) confirms molecular integrity .

What methodologies are effective for analyzing bioactivity mechanisms of this compound?

While direct bioactivity data for this compound is limited in the evidence, related benzamide derivatives (e.g., piperazine-linked analogs) suggest the following approaches:

- In silico docking : Model interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock, referencing pharmacophore features such as the benzofuran ring’s π-π stacking potential .

- Enzyme assays : Adapt protocols from studies on benzophenones or parabens () to test inhibition of enzymes like cytochrome P450 or esterases.

- Cellular uptake studies : Use fluorescent tagging (e.g., dansyl chloride) to track intracellular distribution, as seen in phenolic compound research .

How can reaction yields be optimized during the amidation step?

Key factors include:

- Coupling reagents : Use HATU or EDCI/HOBt to enhance efficiency, as seen in peptide-like amidation ( ).

- Solvent selection : Polar aprotic solvents (e.g., DMF or CHCl) improve solubility of aromatic intermediates .

- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize hydrolysis ( ).

- Purification : Employ gradient silica chromatography (e.g., hexane/EtOAc) or preparative HPLC for isolating the target amidated product .

What advanced techniques validate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions, then analyze via LC-MS to identify degradation products (similar to parabens in ).

- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C (heating rate: 10°C/min) to determine suitability for high-temperature applications .

- Long-term storage testing : Monitor structural integrity at 4°C, 25°C, and 40°C over 6–12 months using periodic NMR and HPLC .

How do structural modifications (e.g., methoxy vs. hydroxy groups) impact physicochemical properties?

Comparative SAR studies on analogs (e.g., 2,3-dimethoxy vs. 3-hydroxy-4-methoxy substituents) reveal:

- Lipophilicity : Methoxy groups increase logP (measured via shake-flask method), enhancing membrane permeability but reducing aqueous solubility .

- Electron density : Dimethoxy substitution on the benzamide ring alters π-stacking capacity, as shown in docking studies of similar compounds .

- Metabolic stability : Hydroxy groups may accelerate glucuronidation, whereas methoxy groups resist phase I/II metabolism (inferred from ).

What strategies mitigate byproduct formation during benzofuran ring synthesis?

- Catalyst optimization : Use Pd(OAc)/XPhos for Suzuki couplings to minimize homocoupling byproducts ( ).

- Protecting groups : Temporarily mask reactive hydroxyls with benzyl or TMS groups during cyclization ().

- Kinetic vs. thermodynamic control : Lower reaction temperatures (−78°C, using n-BuLi) favor desired intermediates in furan cyclization ( ).

How should researchers address solubility challenges in biological assays?

- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) to enhance aqueous dispersion, as demonstrated for hydrophobic benzamides .

- Salt formation : Convert the free base to a hydrochloride salt (e.g., 12e•2HCl in ) to improve solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.